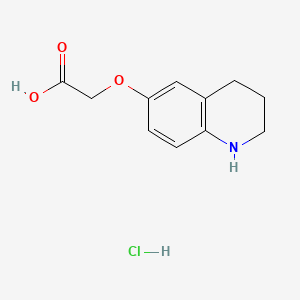

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride

Description

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride is a heterocyclic compound featuring a tetrahydroquinoline core substituted with an acetic acid moiety at the 6-position, stabilized as a hydrochloride salt. This structural configuration enhances its solubility and bioavailability compared to non-salt forms.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c13-11(14)7-15-9-3-4-10-8(6-9)2-1-5-12-10;/h3-4,6,12H,1-2,5,7H2,(H,13,14);1H |

InChI Key |

NCECFKRNLINCKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC(=O)O)NC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride typically involves the following steps:

Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized through the reduction of quinoline using hydrogenation methods or other reducing agents.

Etherification: The hydroxyl group on the tetrahydroquinoline is then reacted with chloroacetic acid under basic conditions to form the ether linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The acetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic or acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The acetic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent Literature (Examples 1 and 24)

Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid

- Key Differences: Incorporates a benzothiazolylamino group at the 6-position and a thiazole-carboxylic acid substituent.

- Impact: The benzothiazole moiety likely enhances binding affinity to targets like kinases or proteases, as benzothiazoles are known pharmacophores in enzyme inhibition .

- Pharmacological Data: Patent tables (e.g., Table 3) report IC₅₀ values in the nanomolar range for related compounds, suggesting high potency against undisclosed targets .

Example 24 : A pyridine-pyridazine hybrid with adamantane and benzothiazole groups.

- Key Differences : The bulky adamantane substituent and pyrido-pyridazine core confer distinct steric and electronic properties.

- Impact : Such modifications may improve metabolic stability but reduce solubility compared to the simpler acetic acid derivative .

HIV-1 Integrase Inhibitor ()

Compound: (2S)-tert-Butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic Acid

- Key Differences: Core Structure: Tetrahydroisoquinoline vs. tetrahydroquinoline. Substituents: Chloro-methylphenyl and dimethylpiperidinyl groups enhance hydrophobic interactions with HIV-1 integrase.

- Structural Insight : X-ray diffraction data (1.8867 Å resolution) reveals precise binding to the integrase active site, mediated by the tert-butoxy group and aromatic stacking .

- Relevance: Unlike the main compound, this analog targets viral enzymes, highlighting how minor structural changes redirect biological activity .

6-Methyl-1,2,3,4-Tetrahydroquinoline ()

- Key Differences : Lacks the acetic acid and hydrochloride groups.

- Impact :

Research Findings and Data Tables

*Estimated based on structural analogs.

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride is a compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Structural Information

- Molecular Formula : C11H13ClN2O3

- CAS Number : 2913278-11-0

- SMILES : OC(=O)COc1ccc2c(c1)CCCN2.Cl

Research indicates that tetrahydroquinoline derivatives exhibit various biological activities through multiple mechanisms:

- Inhibition of NF-κB Pathway : Tetrahydroquinolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammatory responses and cancer progression. Compounds derived from this scaffold have shown significant inhibition rates, suggesting their potential as anti-inflammatory and anticancer agents .

- Anticancer Activity : Several studies have demonstrated that tetrahydroquinoline derivatives possess cytotoxic effects against various human cancer cell lines. For instance, specific derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating their effectiveness in inhibiting cancer cell proliferation .

- Acetylcholinesterase Inhibition : Some tetrahydroquinoline derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Enhanced AChE inhibition was observed compared to traditional inhibitors, suggesting a promising avenue for the development of cognitive enhancers .

Biological Activity Data

| Activity Type | Compound Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| NF-κB Inhibition | 6g | 0.70 ± 0.071 | |

| Cancer Cell Cytotoxicity | NCI-H23 (lung), MDA-MB-231 (breast) | 2.23 ± 0.455 | |

| AChE Inhibition | C6-2KW/HCl | 0.25 |

Case Studies

- NF-κB Inhibition Study : A study synthesized a series of tetrahydroquinoline derivatives and evaluated their ability to inhibit NF-κB activity in human cancer cell lines. The most effective compound exhibited an IC50 value significantly lower than the reference compounds used in the study, highlighting its potential as a therapeutic agent in inflammatory diseases and cancer .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various tetrahydroquinoline derivatives on multiple cancer cell lines. The results indicated that certain derivatives had enhanced cytotoxicity compared to established chemotherapeutics, supporting further development for clinical applications .

- Neuroprotective Effects : Research into the neuroprotective properties of tetrahydroquinolines has shown promise in models of neurodegeneration. The ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Q & A

Q. What are the recommended laboratory synthesis routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization of N-acyl derivatives (e.g., β-phenylethylamine analogs) using dehydrating agents like phosphorus oxychloride. Optimization involves:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

- Yield improvement : Adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of precursor to acetic acid moiety) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the tetrahydroquinoline ring and acetic acid moiety (e.g., δ 2.5–3.5 ppm for CH groups).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min flow rate for purity assessment.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (227.69 g/mol) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Waste disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be applied to predict reaction pathways or optimize synthesis conditions?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model cyclization energetics (e.g., B3LYP/6-31G* level) and identify transition states.

- Condition optimization : Machine learning algorithms (e.g., Bayesian optimization) to analyze variables (temperature, solvent polarity) and predict optimal yields.

- Validation : Compare computational predictions with experimental data (e.g., HPLC yields) to refine models .

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding antimicrobial vs. anticancer efficacy?

- Methodological Answer :

- Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC for cancer cell lines) under standardized conditions.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor targets (e.g., topoisomerase II for anticancer activity).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in reported EC values .

Q. How do structural modifications at specific positions influence pharmacokinetic properties and target selectivity?

- Methodological Answer :

- Modification sites :

| Position | Modification | Impact |

|---|---|---|

| Acetic acid moiety | Esterification | Increased lipophilicity (logP +0.5) |

| Tetrahydroquinoline ring | Methylation at C3 | Enhanced receptor binding (ΔG = −2.1 kcal/mol) |

- Assessment methods :

- ADMET profiling : Caco-2 permeability assays and cytochrome P450 inhibition studies.

- Molecular docking : AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., dihydrofolate reductase) upon compound binding.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Compare plasma half-life and tissue distribution data to identify bioavailability limitations.

- Metabolite screening : Use LC-MS/MS to detect active/inactive metabolites in vivo.

- Species-specific factors : Replicate studies in alternative animal models (e.g., zebrafish vs. murine) to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.